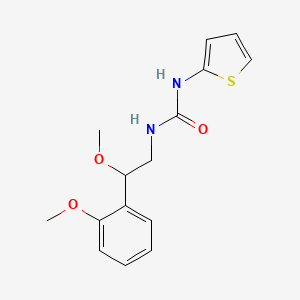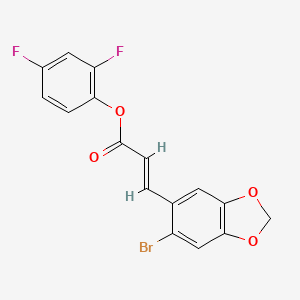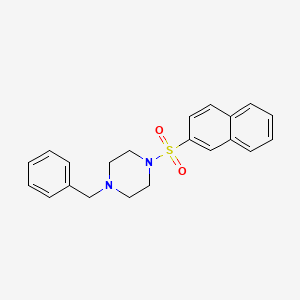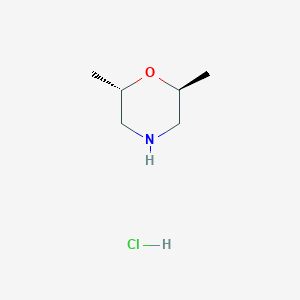![molecular formula C16H21NO5 B2910362 4-Methoxy-7-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid CAS No. 2137471-19-1](/img/structure/B2910362.png)
4-Methoxy-7-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-7-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This particular compound features a methoxy group at the 4-position, a methyl group at the 7-position, and a 2,3-dihydroindole core with a carboxylic acid and an ester functional group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxy-7-methylindole as the starting material.
Functionalization: The indole core is functionalized through a series of reactions to introduce the carboxylic acid and ester groups.
Reaction Conditions: The reactions are often carried out under controlled conditions, including the use of specific catalysts and solvents to ensure the desired product is obtained.
Industrial Production Methods:
Batch Processing: In an industrial setting, the compound is likely produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The indole core can undergo oxidation reactions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions are employed to replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones are common products.
Reduction Products: Alcohols and amines can be formed.
Substitution Products: Halogenated compounds and other substituted indoles.
科学的研究の応用
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties. Medicine: The compound may be explored for its potential therapeutic applications, such as in the development of new drugs. Industry: It can be used in the production of dyes, fragrances, and other chemical products.
作用機序
The mechanism by which this compound exerts its effects depends on its specific biological targets. It may interact with enzymes, receptors, or other proteins within cells, leading to various biological responses. The exact molecular pathways involved would need to be determined through detailed biochemical studies.
類似化合物との比較
Indole-3-acetic acid: A naturally occurring plant hormone.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives: Known for their antiviral activity.
Coumarin derivatives: Used in medicinal applications for their anticoagulant properties.
Uniqueness: This compound is unique due to its specific combination of functional groups and positions on the indole ring, which may confer distinct biological and chemical properties compared to other indole derivatives.
特性
IUPAC Name |
4-methoxy-7-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-9-6-7-12(21-5)10-8-11(14(18)19)17(13(9)10)15(20)22-16(2,3)4/h6-7,11H,8H2,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLPWBVTEHHJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)CC(N2C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(4-chlorophenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2910282.png)

![2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-butylphenyl)acetamide](/img/structure/B2910285.png)
![N-(2-ethoxyphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2910286.png)

![1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea](/img/structure/B2910289.png)


![[(1-cyanocyclopentyl)carbamoyl]methyl 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylate](/img/structure/B2910293.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenyl)acetamide](/img/structure/B2910295.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]methanesulfonamide](/img/structure/B2910296.png)

![1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene](/img/structure/B2910298.png)
![2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2910300.png)
